molecular formula C16H21NO B8487627 1-(Cyclopropylmethyl)-5-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine CAS No. 83010-54-2

1-(Cyclopropylmethyl)-5-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B8487627
CAS No.: 83010-54-2
M. Wt: 243.34 g/mol
InChI Key: VFNSMYFGWUQIEB-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-5-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine is a useful research compound. Its molecular formula is C16H21NO and its molecular weight is 243.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

83010-54-2

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

1-(cyclopropylmethyl)-5-(3-methoxyphenyl)-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C16H21NO/c1-18-16-6-2-4-14(10-16)15-5-3-9-17(12-15)11-13-7-8-13/h2,4-6,10,13H,3,7-9,11-12H2,1H3

InChI Key

VFNSMYFGWUQIEB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CCCN(C2)CC3CC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 10 g of 3-(3-methoxyphenyl)-1,2,5,6-tetrahydropyridine hydrochloride, 100 ml of dimethylformamide, 14 g of sodium carbonate and 4.4 ml of chloromethyl cyclopropane was heated at 75° C. for 24 hours and was then cooled and diluted with water. The mixture was extracted with ethyl acetate and the organic phase was washed with water, dried and evaporated to dryness under reduced pressure. The residue was chromatographed over silica gel and was eluted with an 8-1-1 cyclohexane-chloroform-triethylamine mixture to obtain 9.25 g of 1-cyclopropylmethyl-3-(3-methoxyphenyl)-1,2,5,6-tetrahydropyridine.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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